molecular formula C12H17ClN2O2 B2405949 N-(4-Hydroxyphenyl)piperidine-3-carboxamide;hydrochloride CAS No. 1832253-75-4

N-(4-Hydroxyphenyl)piperidine-3-carboxamide;hydrochloride

Cat. No. B2405949
CAS RN: 1832253-75-4
M. Wt: 256.73
InChI Key: KZWIWBYSVGPBPP-UHFFFAOYSA-N
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Description

“N-(4-Hydroxyphenyl)piperidine-3-carboxamide;hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.73 . It is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16N2O2.ClH/c15-11-3-1-10(2-4-11)14-12(16)9-5-7-13-8-6-9;/h1-4,9,13,15H,5-8H2,(H,14,16);1H .


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 256.73 . The storage temperature is room temperature .

Scientific Research Applications

TRPV1 Antagonism and Neuropathic Pain Treatment

  • Research on biphenyl-4-carboxamide derivatives, including a compound synthesized from N-(3-hydroxyphenyl)-2-(piperidin-1-ylmethyl)biphenyl-4-carboxamide hydrochloride, identified potent TRPV1 antagonists. These compounds were noted for their high solubility, stability, and reduced CYP3A4 inhibition. One such compound, ASP8370, showed significant effects on neuropathic pain (Oka et al., 2018).

Inhibition of Synaptic Transmission

  • N-(hydroxyphenyl)-arachidonamide (AM404), a structurally related compound, was studied for its effects on glutamatergic synaptic transmission. It inhibited synaptic activity independent of cannabinoid receptors, suggesting implications for the study of synaptic transmission (Kelley & Thayer, 2004).

CNS Disorder Treatment

  • N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor with a similar structure, has been under investigation for the treatment of central nervous system disorders. A scalable synthetic process for this compound has been established (Wei et al., 2016).

Anti-Acetylcholinesterase Activity

  • A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which include structurally similar compounds, were synthesized and showed potent anti-acetylcholinesterase activity. These compounds are being considered for development as antidementia agents (Sugimoto et al., 1990).

Potential Antipsychotic Properties

  • N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), a compound with a similar structure, was identified as a potential antipsychotic with atypical profile and low affinity to off-targets. It showed promising results in improving memory consolidation and antipsychotic activity in animal models (Kaczor et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(4-hydroxyphenyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-11-5-3-10(4-6-11)14-12(16)9-2-1-7-13-8-9;/h3-6,9,13,15H,1-2,7-8H2,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWIWBYSVGPBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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